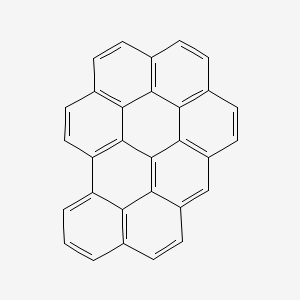

Naphtho(8,1,2-abc)coronene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

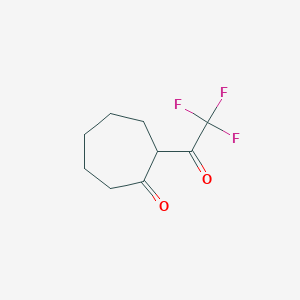

Naphtho(8,1,2-abc)coronene, also known as Naph-cor, is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. This compound has a highly conjugated structure, which makes it an excellent candidate for use in organic electronics, optoelectronics, and semiconductors.

Scientific Research Applications

1. Chromatographic Identification in Environmental Samples

Naphtho(8,1,2-abc)coronene has been identified in environmental samples such as diesel particulate matter using non-aqueous reversed-phase liquid chromatography coupled with a UV multichannel detector. This method confirms the presence of large polycyclic aromatic hydrocarbons (PAHs) in these samples, contributing to environmental and pollution studies (Jinno, Fetzer, & Biggs, 1986).

2. Fluorescence Properties in Solvent Polarity Probes

The fluorescence properties of various coronene derivatives, including naphtho(8,1,2-abc)coronene, were studied in solvents of varying polarity. This research is significant in understanding the emission intensities and behaviors of these compounds in different environments, which is useful in photophysical and photochemical research (Waris et al., 1989).

3. Electronic and Optical Properties

A study on the electronic and optical properties of naphtho(8,1,2-abc)coronene and other lower symmetry coronene derivatives provided insights into their electronic correlations and optical gaps. This research is crucial for understanding the photophysical properties of these PAHs, which can have applications in materials science and optoelectronics (Bhattacharyya, Rai, & Shukla, 2020).

4. Graphene Synthesis

Naphtho(8,1,2-abc)coronene has been utilized in the field of graphene synthesis. Its role as a nucleation seed for graphene synthesis at low temperatures was systematically studied, indicating its potential in enhancing the quality and homogeneity of graphene, which is vital for applications in electronics and material science (Wu et al., 2013).

5. High-Pressure Behavior and Applications

The behavior of PAHs, including naphtho(8,1,2-abc)coronene, under high pressure and temperature conditions was studied to understand their decomposition and transformation into graphite and potentially diamonds. This research has implications for understanding the formation and transformation of these compounds in geological processes and potential industrial applications (Chanyshev et al., 2017).

Future Directions

- Jinno, K., Fetzer, J.C., & Biggs, W.R. (1986). Identification of naphtho [8.1.2 abc] coronene in the extract of diesel particulate matter by non-aqueous reversed-phase liquid chromatography coupled with UV multichannel detector. Chromatographia, 21, 274–276

- NIST Chemistry WebBook. Naphtho [8,1,2-abc]coronene

properties

IUPAC Name |

nonacyclo[16.12.0.02,15.03,12.04,9.05,30.06,27.020,29.023,28]triaconta-1(18),2(15),3(12),4(9),5,7,10,13,16,19,21,23(28),24,26,29-pentadecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H14/c1-2-15-8-10-19-14-20-11-9-17-5-4-16-6-7-18-12-13-22-21(3-1)23(15)27(19)30-28(20)25(17)24(16)26(18)29(22)30/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMLYQXCBXWZRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C6=C(C=CC7=C6C8=C(C=C7)C=CC9=C8C5=C3C(=C9)C=C2)C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216170 |

Source

|

| Record name | Naphtho(8,1,2-abc)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6596-38-9 |

Source

|

| Record name | Naphtho(8,1,2-abc)coronene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006596389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho(8,1,2-abc)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Dichlorophenyl)methylidene]-6-[(2-methylphenyl)methoxy]-1-benzofuran-3-one](/img/structure/B1624016.png)

![7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1624018.png)